molecular formula C11H6FN3O2S B2604191 N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 919752-12-8

N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2604191
CAS No.: 919752-12-8
M. Wt: 263.25
InChI Key: AIYPMSPQTPLJBO-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a chemical compound of interest in medicinal chemistry and oncology research, supplied for Research Use Only. Its molecular structure incorporates a benzothiazole core linked to an isoxazole carboxamide group, with a fluorine atom at the 4-position of the benzothiazole ring (Molecular Formula: C13H8FN3O2S; CAS Number: 919860-53-0) . The benzothiazole scaffold is a privileged structure in drug discovery, renowned for its broad spectrum of pharmacological activities, with a particularly prominent role in the development of anticancer agents . This compound is primarily valued for its potential in cancer research . Fluorinated benzothiazole derivatives, such as this one, have demonstrated significant antiproliferative efficacy against a diverse panel of human cancer cell lines, including breast adenocarcinoma (MCF-7), colon cancer, and leukemia cell lines . The presence of the fluorine atom is a common structural feature in many active compounds, as it can influence the molecule's electronic properties, metabolic stability, and its ability to penetrate cell membranes . The hybrid structure, combining benzothiazole and isoxazole pharmacophores, is a strategic approach in modern inhibitor design, aimed at enhancing binding affinity and selectivity for specific molecular targets . While the specific mechanism of action for this exact molecule may require further elucidation, related benzothiazole derivatives are known to operate through a multitude of mechanisms . These include the potent inhibition of tumor-associated enzymes such as carbonic anhydrase (CA) , which is a key target for combating hypoxic tumors, and the suppression of the oncogenic transcription factor FOXM1 , a key driver of tumor growth and progression in aggressive cancers like triple-negative breast cancer . Researchers are encouraged to investigate its application as a novel inhibitor in these and other oncogenic pathways.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FN3O2S/c12-6-2-1-3-8-9(6)14-11(18-8)15-10(16)7-4-5-13-17-7/h1-5H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYPMSPQTPLJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=NO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step reactions. One common method includes the reaction of 4-fluorobenzo[d]thiazole with isoxazole-5-carboxylic acid under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while reducing costs and environmental impact .

Chemical Reactions Analysis

N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents/Modifications Key Spectral Data (IR/NMR) Reference
N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide Benzothiazole + Isoxazole 4-F on benzothiazole; carboxamide linkage Not explicitly reported (inferred: νC=O ~1660–1682 cm⁻¹; δF ~-110 ppm in ¹⁹F NMR)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-1,2,4-triazoles [7–9] 1,2,4-Triazole Sulfonyl, difluorophenyl groups νC=S: 1247–1255 cm⁻¹; νNH: 3278–3414 cm⁻¹
N-[4-(4-methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide Thiazole + Hydrazine 4-Methoxyphenyl; hydrobromide salt Not explicitly reported (inferred: νN-H ~3150–3400 cm⁻¹)
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate [5] Thiazole + Pyridine 4-Methyl; ester group Hydrolysis to carboxylic acid intermediate

Electronic and Steric Effects

  • Fluorine Substituents: The 4-fluorine on the benzothiazole core likely enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., ’s methoxyphenyl thiazole), where electron-donating groups may reduce oxidative stability .
  • Carboxamide vs.

Physicochemical Properties and Stability

Table 2: Inferred Physicochemical Comparisons

Property This compound 1,2,4-Triazoles [7–9] Thiazole-Hydrazine Hydrobromide
LogP Moderate (~2.5–3.5) Higher (sulfonyl groups) Lower (polar hydrobromide salt)
Solubility Low in water; soluble in DMSO/DMF Low (crystalline derivatives) Moderate (salt enhances solubility)
Metabolic Stability High (C-F bond resists oxidation) Moderate (sulfonyl cleavage) Low (hydrolysis-prone hydrazine)

Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings.

  • Molecular Formula : C₁₈H₁₈FN₃O₂S
  • Molecular Weight : 353.4 g/mol
  • CAS Number : 1323387-65-0

This compound primarily targets cyclooxygenase (COX) enzymes, particularly COX-2, which play a crucial role in the inflammatory process. By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to anti-inflammatory and analgesic effects .

Biochemical Pathways

The compound affects several biochemical pathways:

  • Arachidonic Acid Pathway : Inhibition of COX enzymes decreases prostaglandin synthesis.
  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through modulation of mitochondrial pathways and activation of p53 .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It has been effective against various cancer cell lines, including:

  • Colo205
  • MCF7
  • A549

The compound's ability to induce apoptosis and inhibit cell proliferation is attributed to its interaction with key regulatory proteins involved in cell cycle control .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Preliminary studies suggest it possesses:

  • Antifungal Activity : Effective against certain fungal strains.
  • Antibacterial Activity : Demonstrated efficacy against both Gram-positive and Gram-negative bacteria .

Case Study 1: Antitumor Efficacy

In a study involving mice with Lewis lung carcinoma, this compound significantly increased survival rates when administered through various dosing regimens (oral or intraperitoneal). The compound was well-tolerated and showed a favorable therapeutic index compared to traditional cytotoxic agents like adriamycin .

Case Study 2: Anti-inflammatory Effects

A comparative analysis demonstrated that similar benzothiazole derivatives exhibited marked anti-inflammatory effects by reducing edema in animal models. The mechanism was linked to the inhibition of COX enzymes, confirming the compound's potential as an anti-inflammatory agent .

Summary of Biological Activities

Activity TypeObservations
AnticancerInduces apoptosis in cancer cell lines; effective in vivo against tumors
AntimicrobialExhibits activity against specific bacteria and fungi; potential as a broad-spectrum agent
Anti-inflammatoryReduces inflammation through COX inhibition; effective in animal models

Q & A

Q. What are the optimized synthetic routes for N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving: (i) Cyclocondensation of 4-fluoroaniline derivatives with isothiocyanates to form the benzothiazole core . (ii) Subsequent coupling with isoxazole-5-carboxylic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or acetonitrile . Critical parameters include reaction time (reflux for 1–3 minutes to avoid side products) and stoichiometric control of iodine/triethylamine for cyclization .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :
  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine integration at δ ~110–125 ppm for ¹³C) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺) .

Q. What spectroscopic techniques are essential for characterizing its crystal structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software for refinement . Key steps:
  • Grow crystals via slow evaporation in DMSO/EtOH mixtures.
  • Resolve torsion angles and hydrogen bonding using SHELXL .
  • Compare with analogous structures (e.g., 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide) to validate geometry .

Advanced Research Questions

Q. How do substituents on the benzothiazole and isoxazole moieties influence biological activity?

  • Methodological Answer :
  • SAR Studies : Synthesize derivatives with substituents like methyl, bromo, or methoxy groups on the phenyl ring (e.g., replacing 4-fluoro with 4-bromo). Assess activity via in vitro assays (e.g., IC₅₀ in cancer cell lines) .
  • Electron-Withdrawing Effects : Fluorine at the 4-position enhances metabolic stability and membrane permeability via reduced π-electron density .

Q. What mechanistic insights exist for its anticancer activity?

  • Methodological Answer :
  • Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to quantify apoptosis in treated cells. Compare with controls like cisplatin .
  • Enzyme Inhibition : Screen against kinase targets (e.g., CDK7) via ATP-competitive binding assays. Structural analogs show IC₅₀ values <100 nM .

Q. How can contradictions in biological data across studies be resolved?

  • Methodological Answer :
  • Dose-Response Curves : Ensure assays cover a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Cell Line Specificity : Test across multiple lines (e.g., HeLa, MCF-7) to rule out tissue-dependent variability .
  • Meta-Analysis : Compare data with structurally related compounds (e.g., thiadiazole derivatives) to identify conserved pharmacophores .

Q. What computational strategies predict its binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., CDK7’s ATP-binding pocket). Validate with MD simulations to assess stability .
  • Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., isoxazole carbonyl) and hydrophobic regions (fluorobenzene) for target engagement .

Q. How can its solubility and bioavailability be improved for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate or PEG groups at the carboxamide nitrogen .
  • Co-Crystallization : Use co-formers like succinic acid to enhance aqueous solubility without altering activity .

Data-Driven Challenges

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

  • Methodological Answer :
  • LC-MS/MS : Detect and quantify side products (e.g., dehalogenated byproducts) with MRM transitions .
  • Limit of Detection (LOD) : Optimize to ≤0.1% using calibration curves with spiked standards .

Q. How do crystallographic parameters correlate with thermal stability?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) and correlate with hydrogen-bonding networks observed in SCXRD .
  • Hirshfeld Surface Analysis : Map interactions (e.g., C–F⋯H contacts) to predict stability trends .

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